3,6-Bis(dimethylamino)acridine hydrochloride hydrate

Übersicht

Beschreibung

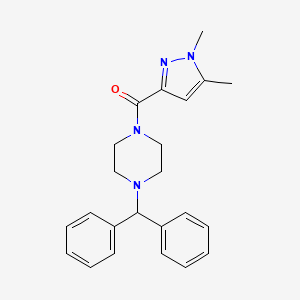

“3,6-Bis(dimethylamino)acridine hydrochloride hydrate”, also known as Acridine Orange, is a cell-permeable fluorescent dye . It binds to nucleic acids and emits green fluorescence when bound to dsDNA and red fluorescence when bound to ssDNA or RNA . It is also known to be a positive solvatochromic dye .

Molecular Structure Analysis

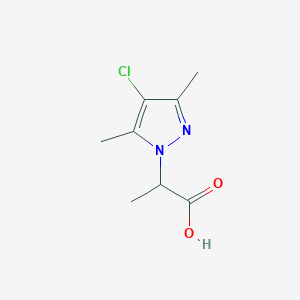

The empirical formula of “this compound” is C17H19N3·HCl·xH2O . Its molecular weight on an anhydrous basis is 301.81 .Physical And Chemical Properties Analysis

“this compound” is a powder that is soluble in water . It has a melting point of 284-287 °C (lit.) . In water, it forms a clear, orange to red solution .Wissenschaftliche Forschungsanwendungen

Spectrophotometric Studies

- Spectrophotometric Behavior in Aqueous Solutions : The compound's association equilibrium in water solution was examined spectrophotometrically, providing insights into its dimerization free energy, enthalpy, and entropy. These findings are compared with acridine orange, offering valuable data for understanding the compound's behavior in aqueous environments (Vitagliano et al., 1978).

Chemical Synthesis and Properties

- Formation of Lecithin-Analogous Fluorochrome : A study focused on the reaction of 3,6-Bis(dimethylamino)acridine with other compounds to form a lecithin-analogous fluorochrome, highlighting its potential use in biochemical applications (Erbrich & Zimmermann, 1981).

Kinetic and Thermodynamic Analysis

- Dimerization Kinetics and Thermodynamics : Research on Acridine Orange and its derivatives, including 3,6-bis(dimethylamino)acridinium chloride, provided valuable insights into the dimerization kinetics and thermodynamics of these compounds, crucial for understanding their behavior in various chemical environments (Murakami et al., 1986).

Reaction Studies

- Reaction with Bromateion : A study investigated the complex kinetic behavior of 3,6-bis(dimethylamino)acridine hydrochloride's reaction with potassium bromate, contributing to our understanding of its redox potentials and reaction mechanisms (Sawunyama & Jonnalagadda, 1995).

Material Science Applications

- Polyimide Matrix and Catalytic Properties : Studies have shown the use of 3,6-Bis(dimethylamino)acridine in synthesizing polyimides for catalytic applications, demonstrating its potential in material science and chemistry (Seçkin et al., 2004, 2006).

Chirality and Aggregate Studies

- Chirality and Aggregate Behavior : Research explored the induced circular dichroism of acridine orange derivatives, including 3,6-bis(dimethylamino)acridine, in specific conditions. This has implications for understanding chiral properties and aggregate formation in molecular science (Hayakawa et al., 2006).

DNA Interaction Studies

- DNA Interaction and Structural Impact : Studies have been conducted on various acridine ligands, including derivatives of 3,6-bis(dimethylamino)acridine, to understand their effects on the higher order structure of DNA. Such research is significant in fields like molecular biology and genetics (Atwell et al., 1995).

Synthesis of Novel Derivatives

- Synthesis of Novel Acridine Derivatives : Research on the synthesis of novel trisubstituted acridines, including 3,6-bis(dimethylamino)acridine derivatives, contributes to the development of new compounds with potential applications in various scientific fields (Matejová et al., 2015).

Photophysical Properties

- Exploring Photophysical Properties : Recent studies have synthesized and characterized new acridine dye molecules, including 3,6-bis(dimethylamino)acridine derivatives, to explore their photophysical properties. This is relevant for applications in photonics and materials science (Prabakaran et al., 2021).

Electrogenic Chemiluminescence

- Efficient Electrogenic Chemiluminescence : Research has demonstrated the use of acridine orange (3,6-Bis(dimethylamino)acridine) in electrogenerated chemiluminescence systems, opening avenues for its application in analytical chemistry and sensor technologies (Saqib et al., 2020).

Safety and Hazards

“3,6-Bis(dimethylamino)acridine hydrochloride hydrate” is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required . In case of exposure or concern, medical attention/advice should be sought .

Wirkmechanismus

Target of Action

3,6-Bis(dimethylamino)acridine hydrochloride hydrate, also known as Acridine Orange, primarily targets nucleic acids . It interacts with both DNA and RNA within the cell .

Mode of Action

The compound intercalates into the nucleic acids of the double helix . At low concentrations, it intercalates into DNA and precipitates RNA . At high concentrations, it denatures and precipitates both rna and dna .

Result of Action

The compound’s interaction with nucleic acids results in changes to the normal functioning of these molecules. It allows for visual detection of nucleic acids on agarose and polyacrylamide gels . The specific molecular and cellular effects of this interaction would depend on the context in which the compound is used.

Biochemische Analyse

Biochemical Properties

3,6-Bis(dimethylamino)acridine hydrochloride hydrate is a metachromatic dye that can stain DNA, RNA, and acid glycosaminoglycans . At low concentrations, it intercalates into DNA and precipitates RNA. At high concentrations, it denatures and precipitates both RNA and DNA .

Cellular Effects

The compound has been used to study apoptosis in various cell culture and tissue models . It enters into acidic organelles in a pH-dependent manner. At neutral pH, it gives a green fluorescence, and in acidic conditions, it accumulates in acidic organelles giving a bright red fluorescence .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with nucleic acids. It intercalates into DNA, disrupting its structure and function. This interaction is also responsible for its ability to stain DNA and RNA .

Subcellular Localization

This compound is known to localize in acidic organelles due to its pH-dependent accumulation

Eigenschaften

IUPAC Name |

3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3.ClH.H2O/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;/h5-11H,1-4H3;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAAUEXLEKAEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1704465-79-1 | |

| Record name | (6-dimethylaminoacridin-3-yl)-dimethyl-amine hydrochloride, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate](/img/structure/B3039073.png)

![2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide](/img/structure/B3039076.png)

amine](/img/structure/B3039079.png)

![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)

![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)

![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)